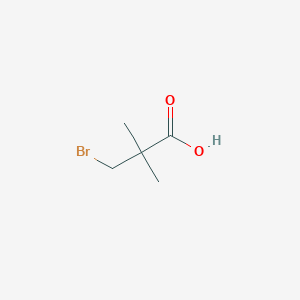

3-Bromo-2,2-dimethylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115937. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBVTYDATZUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297428 | |

| Record name | 3-bromo-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2843-17-6 | |

| Record name | 3-Bromo-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2843-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,2-dimethylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002843176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2843-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,2-dimethylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and chemical synthesis. The document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction workflows.

Introduction

This compound, also known as β-bromopivalic acid, is a substituted carboxylic acid with the chemical formula C₅H₉BrO₂.[1][2][3] Its structure, featuring a sterically hindered neopentyl core and a reactive bromine atom, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is leveraged in the development of novel therapeutic agents and other fine chemicals. This guide will explore the most effective and commonly employed methods for its synthesis.

Core Synthesis Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and well-documented of these are:

-

Method 1: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid

-

Method 2: Two-Step Oxidation of 3-Bromo-2,2-dimethyl-1-propanol

-

Method 3: Malonic Ester Synthesis

This guide will provide a detailed examination of each of these methods.

Method 1: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid

This is the most direct and frequently cited method for the synthesis of this compound. It involves the direct substitution of the hydroxyl group in 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) with a bromine atom using a strong brominating agent, typically aqueous hydrogen bromide.

Reaction Scheme:

Caption: Synthesis via Bromination of a Hydroxy Acid.

Experimental Protocol:

A detailed experimental procedure for this method has been reported as follows[1]:

-

Reaction Setup: In a suitable reaction vessel, 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid is mixed with 100 mL of 62% aqueous hydrogen bromide.

-

Reaction Conditions: The reaction mixture is heated to 100°C and maintained at this temperature for 19 hours.

-

Work-up:

-

The mixture is cooled to ambient temperature.

-

It is then diluted with 250 mL of water.

-

The aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

The combined organic extracts are washed three times with 25 mL portions of water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

-

Isolation: The solvent is removed under reduced pressure to yield an oil that crystallizes upon standing. The final product is this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-2,2-dimethylpropanoic acid | [1] |

| Reagent | 62% Aqueous Hydrogen Bromide | [1] |

| Temperature | 100°C | [1] |

| Reaction Time | 19 hours | [1] |

| Yield | 66% | [1] |

Workflow Diagram:

Caption: Experimental Workflow for Method 1.

Method 2: Two-Step Oxidation of 3-Bromo-2,2-dimethyl-1-propanol

This synthetic route involves the oxidation of a precursor that already contains the bromine atom at the desired position. The synthesis starts with 3-bromo-2,2-dimethyl-1-propanol, which is first oxidized to the intermediate aldehyde, 3-bromo-2,2-dimethylpropanal. This aldehyde is then further oxidized to the target carboxylic acid.

Reaction Scheme:

Caption: Synthesis via Two-Step Oxidation.

Experimental Protocol:

Step 1: Oxidation of 3-Bromo-2,2-dimethyl-1-propanol to 3-Bromo-2,2-dimethylpropanal

A reported method for this initial oxidation step is as follows:

-

Reagents: 3-Bromo-2,2-dimethyl-1-propanol is treated with pyridinium chlorochromate (PCC) mixed with silica gel in dichloromethane as the solvent.[4]

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Work-up and Isolation: The reaction mixture is filtered to remove the chromium salts, and the solvent is evaporated to yield the crude aldehyde. Further purification may be achieved by distillation or chromatography.

Step 2: Oxidation of 3-Bromo-2,2-dimethylpropanal to this compound

The intermediate aldehyde can be oxidized to the carboxylic acid using a variety of strong oxidizing agents. A common and effective reagent for this transformation is the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid).

-

Reaction Setup: The crude 3-bromo-2,2-dimethylpropanal is dissolved in acetone.

-

Reaction Conditions: Jones reagent is added dropwise to the solution at a low temperature (typically 0-10°C) with stirring. The reaction is monitored for the disappearance of the aldehyde.

-

Work-up: The excess oxidant is quenched with isopropanol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed to yield the crude carboxylic acid.

-

Purification: The product can be purified by recrystallization or chromatography.

Quantitative Data:

| Parameter | Step 1: Alcohol to Aldehyde | Step 2: Aldehyde to Carboxylic Acid |

| Starting Material | 3-Bromo-2,2-dimethyl-1-propanol | 3-Bromo-2,2-dimethylpropanal |

| Reagent | Pyridinium Chlorochromate (PCC) | Jones Reagent (CrO₃/H₂SO₄/H₂O) |

| Solvent | Dichloromethane | Acetone |

| Yield | Typically high | Typically high |

Workflow Diagram:

Caption: Experimental Workflow for Method 2.

Method 3: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. This route can be adapted to synthesize this compound, likely starting from a suitable alkyl halide and diethyl malonate. A plausible, though not explicitly documented, approach would involve the alkylation of diethyl malonate with 1,2-dibromo-2-methylpropane.

Reaction Scheme:

Caption: Synthesis via Malonic Ester Route.

Conceptual Experimental Protocol:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.

-

Alkylation: The enolate is then reacted with 1,2-dibromo-2-methylpropane. The enolate will act as a nucleophile, displacing one of the bromide ions to form a new carbon-carbon bond.

-

Hydrolysis: The resulting substituted malonic ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat. This converts the two ester groups into carboxylic acid groups.

-

Decarboxylation: The intermediate dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

Quantitative Data:

Specific quantitative data for this particular malonic ester synthesis is not available in the searched literature. Yields for malonic ester syntheses can vary widely depending on the specific substrates and reaction conditions.

Logical Relationship Diagram:

Caption: Logical Steps in the Malonic Ester Synthesis.

Summary of Synthesis Methods

The following table provides a comparative summary of the discussed synthesis methods for this compound.

| Method | Starting Material(s) | Key Reagents | Key Intermediates | Reported Yield | Advantages | Disadvantages |

| 1. Bromination of Hydroxy Acid | 3-Hydroxy-2,2-dimethylpropanoic acid | Aqueous HBr | None | 66%[1] | Direct, one-step reaction. | Requires prolonged heating at high temperature. |

| 2. Two-Step Oxidation | 3-Bromo-2,2-dimethyl-1-propanol | PCC, Jones Reagent | 3-Bromo-2,2-dimethylpropanal | Not reported | Utilizes standard, reliable reactions. | Two-step process, requires handling of chromium reagents. |

| 3. Malonic Ester Synthesis | Diethyl malonate, 1,2-dibromo-2-methylpropane | NaOEt, H₃O⁺ | Substituted malonic ester | Not reported | Versatile method for carboxylic acid synthesis. | Multi-step process, potential for side reactions. |

Conclusion

This technical guide has detailed three primary synthetic routes to this compound. The direct bromination of 3-hydroxy-2,2-dimethylpropanoic acid stands out as a well-documented and efficient one-step method. The two-step oxidation of 3-bromo-2,2-dimethyl-1-propanol offers an alternative pathway using standard organic transformations. The malonic ester synthesis represents a more classical, though less direct, approach. The choice of synthesis method will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity of the final product. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and effective utilization of this compound as a key building block in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2,2-dimethylpropanoic acid (CAS No: 2843-17-6), a key intermediate in various organic synthesis pathways, particularly in the pharmaceutical and polymer chemistry sectors. This document outlines its fundamental chemical and physical characteristics, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | [1][2][3] |

| Molecular Weight | 181.03 g/mol | [2][4] |

| Appearance | Colorless to pale yellow solid or liquid | [4] |

| Melting Point | 48-50 °C | [3][5] |

| Boiling Point | 229.5 °C at 760 mmHg | [5] |

| Density | 1.522 g/cm³ | [5] |

| Water Solubility | Limited | [4] |

| Solubility in Organic Solvents | Soluble | [4] |

| logP (n-octanol/water) | 1.4 (Computed) | [2] |

| pKa (aqueous) | Estimated 3-5 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 3-hydroxy-2,2-dimethylpropionic acid. The general workflow for this synthesis is depicted in the diagram below.

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., silicone oil)

-

Spatula

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method - OECD 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for distillation, with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.

Density Determination (Pycnometer Method)

The density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m1).

-

The pycnometer is filled with the molten sample of this compound and weighed (m2).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed (m3).

-

The density of the sample (ρ) is calculated using the formula: ρ = ((m2 - m1) / (m3 - m1)) * ρ_water

Water Solubility (Flask Method - OECD 105)

This method determines the saturation concentration of a substance in water at a given temperature.

Apparatus:

-

Flask with a stirrer

-

Thermostatically controlled water bath

-

Analytical method for quantification (e.g., HPLC, GC)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The mixture is agitated in a thermostatic bath at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The solution is then allowed to stand to allow undissolved material to settle.

-

A sample of the clear aqueous phase is carefully removed and analyzed using a suitable analytical technique to determine the concentration of the dissolved substance. This concentration represents the water solubility.

pKa Determination (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

A known amount of this compound is dissolved in a known volume of water.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments from a burette.

-

The pH of the solution is measured after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the inflection point of the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.

logP (n-Octanol/Water Partition Coefficient) Determination (Shake Flask Method - OECD 107)

The logP value is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

The solution is placed in a separatory funnel with the other phase, and the mixture is shaken until equilibrium is reached.

-

The mixture is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid separation.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

References

In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Bromo-2,2-dimethylpropanoic acid. The document details the key identifiers, physicochemical properties, and spectroscopic data essential for its characterization. It includes detailed experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents a logical workflow for its structural confirmation, visualized through diagrams, to aid researchers in understanding the process. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Compound Identification

This compound is a halogenated carboxylic acid. Its fundamental identification parameters are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2843-17-6 | [1] |

| Molecular Formula | C5H9BrO2 | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| Canonical SMILES | CC(C)(CBr)C(=O)O | [1] |

| InChI Key | FYHBVTYDATZUEE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in further research.

| Property | Value | Reference |

| Appearance | Solid, Yellow powder | |

| Melting Point | 48-50 °C | |

| Boiling Point | 229.5 °C at 760 mmHg (Predicted) | |

| Purity | ≥95% |

Spectroscopic Data and Structural Elucidation

The structural framework of this compound can be definitively established through the combined application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.34 | Singlet | 6H | Two equivalent methyl groups (C(CH₃)₂) |

| 1.99 | Singlet | 2H | Methylene group adjacent to bromine (-CH₂Br) |

The absence of splitting for both signals is a key indicator of the quaternary carbon at the 2-position, which has no attached protons.

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 24.3 | Methyl carbons (2 x -CH₃) |

| 40.8 | Methylene carbon (-CH₂Br) |

| 44.2 | Quaternary carbon (-C(CH₃)₂) |

| 181.5 | Carboxylic acid carbon (-COOH) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broadband characteristic of a carboxylic acid |

| 1700-1725 | C=O | Strong absorption from the carbonyl of the carboxylic acid |

| 2850-2960 | C-H | Stretching vibrations of the methyl and methylene groups |

| 500-700 | C-Br | Stretching vibration of the carbon-bromine bond |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak: A pair of peaks at m/z 180 and 182, in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

Loss of Br: [M-Br]⁺ at m/z 101.

-

Loss of COOH: [M-COOH]⁺ at m/z 135 and 137.

-

Further fragmentation of the alkyl chain.

-

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 3-Hydroxy-2,2-dimethylpropanoic acid.

Materials:

-

3-Hydroxy-2,2-dimethylpropanoic acid (18.0 g, 152.4 mmol)

-

Aqueous Hydrobromic Acid (HBr, 62%, 100 mL)

-

Diethyl ether

-

Sodium sulfate

-

Water

Procedure:

-

Combine 3-Hydroxy-2,2-dimethylpropanoic acid and aqueous HBr in a suitable reaction vessel.

-

Heat the mixture to 100 °C and maintain this temperature for 19 hours.

-

Cool the reaction mixture to ambient temperature.

-

Dilute the mixture with 250 mL of water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with water (3 x 25 mL).

-

Dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product, which may crystallize upon standing.

NMR Sample Preparation and Analysis

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectra.

Visualized Workflows

Structure Elucidation Workflow

The following diagram illustrates the logical process for the structural elucidation of this compound.

Caption: Logical workflow for structure elucidation.

Annotated Molecular Structure

This diagram shows the structure of this compound with atom numbering corresponding to the NMR assignments.

Caption: Annotated structure with NMR assignments.

References

Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,2-dimethylpropanoic acid (CAS No. 2843-17-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that have been reported for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.42 | Singlet | 2H | CH₂Br |

| 1.34 | Singlet | 6H | 2 x CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 181.5 | COOH |

| 44.2 | C(CH₃)₂ |

| 40.8 | CH₂Br |

| 24.3 | 2 x CH₃ |

Note: NMR data was reported in CDCl₃.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2880 | C-H stretch (alkane) |

| 1705 | C=O stretch (carboxylic acid) |

| 1470, 1380 | C-H bend (gem-dimethyl) |

| 1290 | C-O stretch (carboxylic acid) |

| 940 | O-H bend (carboxylic acid dimer) |

| 650 | C-Br stretch |

Note: IR data is predicted based on typical functional group frequencies and may vary slightly from experimental values.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 180/182 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 101 | [M - Br]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 45 | [COOH]⁺ |

Note: Mass spectrometry data is predicted based on likely fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not consistently available in publicly accessible sources. However, the following represents a standard methodology for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency, for instance, 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Bromo-2,2-dimethylpropanoic acid, a versatile bifunctional building block in organic synthesis. The document details its synthesis, physical and spectroscopic properties, and a thorough analysis of its key reactions, including nucleophilic substitutions, esterification, and amide coupling. Special emphasis is placed on its applications as a precursor in the development of pharmaceutical compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction

This compound, also known as β-bromopivalic acid, is a valuable synthetic intermediate characterized by a sterically hindered carboxylic acid moiety and a primary bromide. This unique combination of functional groups makes it a versatile reagent for the introduction of the gem-dimethyl spacer, a common motif in medicinal chemistry sought for its ability to impart conformational rigidity and improve metabolic stability. The bromine atom serves as a convenient handle for nucleophilic displacement, while the carboxylic acid provides a site for a variety of coupling reactions. This guide aims to provide a detailed exploration of the reactivity of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [1] |

| CAS Number | 2843-17-6 | [1] |

| Appearance | Colorless to pale yellow solid or oil | [2] |

| Melting Point | 48-50 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents, limited solubility in water | |

| ¹H-NMR (300 MHz, CDCl₃) | δ = 1.34 (s, 6H, C(CH₃)₂), 3.45 (s, 2H, CH₂Br) | [3] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ = 24.3 (CH₃), 40.8 (CH₂), 44.2 (Cq), 181.5 (COOH) | [3] |

Synthesis of this compound

The most commonly reported synthesis of this compound involves the bromination of 3-hydroxy-2,2-dimethylpropionic acid.[3][10]

Synthesis via Bromination of 3-hydroxy-2,2-dimethylpropionic acid

A prevalent method for the synthesis of this compound is the reaction of 3-hydroxy-2,2-dimethylpropionic acid with hydrobromic acid.[3]

Experimental Protocol:

To a flask containing 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq), an excess of 48% aqueous hydrobromic acid is added. The mixture is heated to reflux (approximately 100-110 °C) for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| 3-hydroxy-2,2-dimethylpropionic acid | 48% aq. HBr | Reflux | 19 h | 66% | [3] |

Diagram of Synthetic Pathway:

Caption: Synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the two functional groups: the primary bromide and the carboxylic acid.

Reactions at the Bromine Center: Nucleophilic Substitution

The primary bromide in this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. Due to the steric hindrance from the adjacent gem-dimethyl group, Sₙ2 reactions can be slower than with unhindered primary bromides, but still proceed under appropriate conditions.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Pathway.

Examples of Nucleophilic Substitution Reactions:

| Nucleophile | Product | Typical Conditions | Yield | Reference |

| Azide (e.g., NaN₃) | 3-Azido-2,2-dimethylpropanoic acid | DMF, 80-100 °C | Good | General Knowledge |

| Amines (e.g., R-NH₂) | 3-Amino-2,2-dimethylpropanoic acid derivatives | Dioxane or CH₂Cl₂, RT to reflux | Moderate to Good | [10] |

| Thiols (e.g., R-SH) | 3-Thio-2,2-dimethylpropanoic acid derivatives | Base (e.g., NaH), THF, RT | Good | [10] |

| Cyanide (e.g., NaCN) | 3-Cyano-2,2-dimethylpropanoic acid | DMSO, elevated temperature | Moderate | General Knowledge |

Experimental Protocol for Amination (General):

This compound (1.0 eq) is dissolved in a suitable solvent such as dioxane. The amine (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the solvent is removed. The residue is taken up in water and the pH is adjusted to isolate the amino acid product, which may precipitate or be extracted with an organic solvent after adjusting the pH.

Reactions at the Carboxylic Acid: Esterification and Amide Coupling

The carboxylic acid functionality of this compound can be readily converted to esters and amides, which are crucial transformations in drug development for modifying solubility, bioavailability, and target engagement.

Esterification is typically carried out under acidic conditions (Fischer esterification) or by activation of the carboxylic acid.

Experimental Protocol for Fischer Esterification:

This compound (1.0 eq) is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is heated to reflux for several hours. After completion, the excess alcohol is removed under reduced pressure, and the residue is diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous sodium bicarbonate solution and brine, dried, and concentrated to give the ester.

| Alcohol | Product | Catalyst | Yield |

| Methanol | Methyl 3-bromo-2,2-dimethylpropanoate | H₂SO₄ | High |

| Ethanol | Ethyl 3-bromo-2,2-dimethylpropanoate | H₂SO₄ | High |

Amide bond formation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.

Experimental Protocol for Amide Coupling:

To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., DMF or CH₂Cl₂), a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq) are added. The mixture is stirred for a few minutes before the amine (1.1 eq) is added. The reaction is stirred at room temperature until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, aqueous sodium bicarbonate, and brine, then dried and concentrated.[11]

Diagram of Amide Coupling Workflow:

Caption: General workflow for amide bond formation.

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The gem-dimethyl group can act as a pharmacophoric element or a metabolic blocker. While specific examples of marketed drugs containing this exact fragment are not prevalent in the initial search, its derivatives are found in numerous patents for pharmaceutical intermediates.[12] The general strategy involves using the dual reactivity of the molecule to connect different pharmacophores.

Logical Relationship in Drug Synthesis:

Caption: Synthetic utility in drug discovery.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity at both the bromine and carboxylic acid centers allows for the strategic and controlled introduction of molecular complexity. The protocols and data presented in this guide are intended to facilitate its use in the design and synthesis of novel molecules with potential biological activity. Further exploration of its reactivity with a broader range of nucleophiles and its incorporation into diverse molecular scaffolds will undoubtedly continue to expand its utility in drug discovery and development.

References

- 1. This compound | C5H9BrO2 | CID 271932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 5. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 6. docbrown.info [docbrown.info]

- 7. Propanoic acid, 3-bromo- [webbook.nist.gov]

- 8. 3-Bromopropionic acid(590-92-1) IR Spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | 2843-17-6 | Benchchem [benchchem.com]

- 11. growingscience.com [growingscience.com]

- 12. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-2,2-dimethylpropanoic Acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive review of 3-Bromo-2,2-dimethylpropanoic acid, a key building block in organic synthesis. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its reactivity, with a focus on nucleophilic substitution reactions. Furthermore, this guide discusses the applications of its derivatives in medicinal chemistry, highlighting their potential as anticancer agents and enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as β-bromopivalic acid, is a substituted carboxylic acid of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromine atom and a sterically hindered carboxylic acid moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The bromine atom serves as a good leaving group, readily participating in nucleophilic substitution reactions, which allows for the introduction of diverse functional groups. This property has been exploited in the development of novel pharmaceutical compounds and specialized polymers. This guide aims to provide a detailed overview of the synthesis, properties, and applications of this valuable chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 2843-17-6 | [2] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| SMILES | CC(C)(CBr)C(=O)O | [2] |

| InChIKey | FYHBVTYDATZUEE-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound involves the bromination of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) using a strong brominating agent such as hydrobromic acid.

Experimental Protocol: Bromination of 3-Hydroxy-2,2-dimethylpropanoic Acid

Materials:

-

3-Hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic acid)

-

62% aqueous Hydrobromic acid (HBr)

-

Diethyl ether

-

Water

-

Sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid with 100 mL of 62% aqueous hydrobromic acid.

-

Heat the mixture to 100 °C and maintain this temperature for 19 hours.

-

After the reaction is complete, cool the mixture to ambient temperature.

-

Dilute the reaction mixture with 250 mL of water.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with three 25 mL portions of water.

-

Dry the organic layer over sodium sulfate.

-

Remove the solvent under reduced pressure to yield an oil that crystallizes upon standing.

Results: This procedure typically yields 18.26 g (100.9 mmol) of this compound, which corresponds to a 66% yield.

Spectroscopic Data

The following spectroscopic data has been reported for the product of the above synthesis:

| ¹H-NMR (300 MHz, CDCl₃) | ¹³C-NMR (75 MHz, CDCl₃) |

| δ = 1.34 (s, 6H, CH₃) | δ = 24.3 (CH₃) |

| δ = 1.99 (s, 2H, CH₂) | δ = 40.8 (CH₂) |

| δ = 44.2 (Cq) | |

| δ = 181.5 (COOH) |

The data in this section is sourced from ChemicalBook.

Synthesis Workflow

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution at the carbon bearing the bromine atom.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent carboxylic acid group, combined with the inherent properties of the carbon-bromine bond, makes the bromine atom a good leaving group. This facilitates reactions with a variety of nucleophiles.

A common application is the reaction with thiols to form thioether derivatives. For instance, the synthesis of 3-(acetylthio)-2-methylpropanoic acid from a related bromo-acid precursor demonstrates a typical approach.

Experimental Protocol: Synthesis of 3-(acetylthio)-2,2-dimethylpropanoic acid (representative)

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

A copper catalyst (e.g., cuprous bromide or iodide)

-

Acetyl chloride or acetic anhydride

-

Water

-

An appropriate organic solvent (e.g., toluene)

Procedure:

-

Thiolation:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound, the copper catalyst, and the phase-transfer catalyst in water.

-

Heat the mixture to 70-80 °C with stirring.

-

Add sodium hydrosulfide or sodium sulfide portion-wise over a period of 45-60 minutes.

-

Maintain the reaction at 70-80 °C for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

Extract the product, 3-mercapto-2,2-dimethylpropanoic acid, with an organic solvent.

-

-

Acetylation:

-

To the solution of 3-mercapto-2,2-dimethylpropanoic acid, add acetyl chloride or acetic anhydride.

-

The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl or acetic acid.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up to remove excess reagents and byproducts.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography.

-

Expected Results: Based on similar reactions, this two-step process is expected to produce 3-(acetylthio)-2,2-dimethylpropanoic acid in good yield.[4]

Nucleophilic Substitution Workflow

Applications in Drug Development and Biological Activity

Derivatives of this compound have been investigated for their potential therapeutic applications, particularly in the realm of oncology. While direct biological activity of the parent compound is not extensively reported, its role as a scaffold for the synthesis of bioactive molecules is significant.

Anticancer and Enzyme Inhibitory Activity

Bromo-substituted carboxylic acids and their derivatives have been explored as potential anticancer agents and enzyme inhibitors. For instance, certain brominated quinazoline carboxylic acid derivatives have been identified as selective inhibitors of Aurora A kinase, a key regulator of cell division that is often dysregulated in cancer.[5] Although not a direct derivative, this highlights the potential of the bromo-carboxylic acid motif in designing enzyme inhibitors.

Another area of interest is the inhibition of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival, proliferation, and migration. Some 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton have shown potent anti-FAK activity.[6] The synthesis of such molecules could potentially utilize bromo-carboxylic acid precursors.

While a specific signaling pathway directly modulated by this compound or its immediate derivatives is not yet elucidated in the literature, the general strategy involves using the bromo-pivalic acid core to synthesize molecules that can interact with key proteins in cancer-related pathways.

Logical Relationship in Drug Discovery

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward synthesis and the reactivity of its carbon-bromine bond make it an attractive starting material for the creation of a diverse range of molecules. While its direct biological activity is not well-characterized, its utility as a scaffold for the development of novel therapeutic agents, particularly in the area of cancer research, is evident. Future research into the synthesis and biological evaluation of new derivatives of this compound is likely to yield novel compounds with interesting and potentially useful pharmacological properties.

References

- 1. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 2. This compound | C5H9BrO2 | CID 271932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanoic acid, 3-bromo- [webbook.nist.gov]

- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

Key intermediates in the synthesis of pharmaceuticals

An In-depth Technical Guide on Key Intermediates in the Synthesis of Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the efficient and controlled production of key chemical building blocks known as pharmaceutical intermediates. These intermediates are discrete chemical compounds that are synthesized during the multi-step process of producing an API. The purity, yield, and cost-effectiveness of the synthesis of these intermediates directly impact the quality and affordability of the final drug product. This technical guide provides an in-depth look at the synthesis of several crucial pharmaceutical intermediates, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

2-Amino-5-bromopyridine

2-Amino-5-bromopyridine is a vital intermediate in the synthesis of a variety of pharmaceutical compounds, including agents with applications in oncology and neuroscience.[1] Its synthesis is a fundamental process in medicinal chemistry.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [2][3] |

| Brominating Agent | Bromine in Acetic Acid / Phenyltrimethylammonium tribromide | [2][3] |

| Yield | 62-67% (Bromine in Acetic Acid), 75-81% (Phenyltrimethylammonium tribromide) | [2][3] |

| Melting Point | 132-135 °C | [3] |

| Purity | Sufficient for subsequent steps | [3] |

| Appearance | Yellow solid | [2] |

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

This protocol details the synthesis of 2-amino-5-bromopyridine using bromine in acetic acid.[3]

Materials:

-

2-Aminopyridine (282 g, 3.0 moles)

-

Glacial Acetic Acid (800 ml)

-

Bromine (480 g, 154 ml, 3.0 moles)

-

40% Sodium Hydroxide Solution (1.2 L)

-

Petroleum Ether (b.p. 60-80 °C)

-

Water

Procedure:

-

A solution of 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid is prepared in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

The solution is cooled to below 20°C in an ice bath.

-

A solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour. The temperature is initially maintained below 20°C, and after about half of the bromine solution has been added, it is allowed to rise to 50°C.

-

After the addition of bromine is complete, the mixture is stirred for 1 hour.

-

The mixture is then diluted with 750 ml of water to dissolve the hydrobromide salt.

-

The contents of the flask are transferred to a 5-liter beaker and neutralized with stirring and cooling by the addition of 1.2 L of 40% sodium hydroxide solution.

-

The precipitated crude 2-amino-5-bromopyridine is collected by filtration and washed with water until the washings are free of ionic bromide.

-

The product is dried at 110°C.

-

The dried product is washed with three 500-ml portions of hot petroleum ether (b.p. 60–80°) to remove 2-amino-3,5-dibromopyridine.

-

The final product, 2-amino-5-bromopyridine, is obtained with a yield of 320–347 g (62–67%) and a melting point of 132–135°C.[3]

Synthesis Workflow

6-Chloropurine

6-Chloropurine is a key intermediate in the synthesis of various purine derivatives, including the essential nucleic acid base adenine and several antiviral and anticancer drugs.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Hypoxanthine / Acetyl hypoxanthine | [5][6] |

| Chlorinating Agent | Phosphorus oxychloride | [5][6] |

| Catalyst/Base | N,N-dimethylaniline / Tertiary amine | [5][6] |

| Yield | 90.0-93.1% (from Acetyl hypoxanthine), ~99% (from Hypoxanthine, as hydrochloride salt) | [5][6] |

| Purity | 99.0% | [6] |

| Appearance | Cream colored solid (as hydrochloride salt) | [5] |

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol details the synthesis of 6-chloropurine hydrochloride from hypoxanthine.[5]

Materials:

-

Hypoxanthine (50 g, 0.368 mole)

-

N,N-dimethylaniline (120 ml)

-

Phosphorus oxychloride (500 ml)

-

Methylene chloride (1 L)

-

Hydrogen chloride gas

Procedure:

-

A mixture of 50 g (0.368 mole) of hypoxanthine, 120 ml of N,N-dimethylaniline, and 500 ml of phosphorus oxychloride is refluxed for 20 minutes.

-

Excess phosphorus oxychloride is removed by vacuum distillation with an external oil bath temperature below 70°C.

-

To the red oily residue, 1.0 liter of methylene chloride is added.

-

The red methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.

-

The reaction mixture is stirred overnight.

-

Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.

-

The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried.

-

This yields 59.3 g (99% yield) of 6-chloropurine hydrochloride as a cream-colored solid.[5]

Synthesis Workflow

2-Chloro-5-iodobenzoic Acid

2-Chloro-5-iodobenzoic acid is an important intermediate in the synthesis of modern pharmaceuticals, particularly for the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-aminobenzoic acid | [7][8] |

| Reagents | Sulfuric acid, Sodium nitrite, Potassium iodide | [7][8] |

| Yield | 93.7% | [7] |

| Melting Point | 158-161 °C | [7] |

| Purity | 99.6% | [7] |

| Appearance | Pale yellow solid | [7] |

Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid

This protocol outlines the synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid via a Sandmeyer-type reaction.[7][8]

Materials:

-

2-Chloro-5-aminobenzoic acid (123 g)

-

20% Aqueous Sulfuric Acid (2000 g)

-

Sodium nitrite (51 g)

-

Water (200 g for nitrite solution, 500 g for iodide solution, 200 g for washing)

-

Urea (1.2 g)

-

Potassium iodide (130 g)

-

Ethyl acetate (400 g)

-

1N Hydrochloric acid (300 ml)

-

10% Sodium bisulfite solution (300 ml)

-

Saturated brine (400 ml)

-

Magnesium sulfate

-

Toluene (400 ml)

Procedure:

-

123 g of 2-chloro-5-aminobenzoic acid is added to 2000 g of 20% aqueous sulfuric acid solution in a reaction vessel, and the temperature is maintained between 0 and 10°C.

-

An aqueous solution of sodium nitrite (51 g of sodium nitrite in 200 g of water) is prepared and added dropwise to the reaction mixture.

-

Upon completion of the diazotization, 1.2 g of urea is added, and the mixture is cooled to 0°C with stirring.

-

A solution of potassium iodide (130 g of KI in 500 g of water) is added quickly, and stirring is continued until gas evolution ceases, followed by an additional 30 minutes of stirring.

-

The reaction mixture is filtered, and the collected brown solid is washed with 200 g of water.

-

The solid is dissolved in 400 g of ethyl acetate and washed sequentially with 300 ml of 1N hydrochloric acid, 300 ml of 10% sodium bisulfite solution, and 400 ml of saturated brine.

-

The organic phase is dried with magnesium sulfate and concentrated under reduced pressure at 50°C to yield the crude product.

-

The crude product is dissolved in 400 ml of toluene and heated at 80°C for 1 hour, then cooled to 0-5°C for 1 hour for crystallization.

-

The crystallized product is filtered and dried under reduced pressure at 50°C to give 191 g of 2-chloro-5-iodobenzoic acid as a pale yellow solid with 99.6% purity and a 93.7% yield.[7]

Synthesis Workflow

Dihydroartemisinic Acid (Artemisinin Precursor)

Dihydroartemisinic acid (DHAA) is the immediate biosynthetic precursor to artemisinin, the cornerstone of modern antimalarial therapy. The conversion of DHAA to artemisinin is a key final step in both the natural biosynthesis and semi-synthetic production routes.[9][10]

Quantitative Data for DHAA to Artemisinin Conversion

| Parameter | Value | Reference |

| Starting Material | Dihydroartemisinic acid (DHAA) | [9] |

| Key Process | Photooxidation (non-enzymatic) | [9][10] |

| Conditions | Exposure to light and air (oxygen) | [9] |

| Conversion Rate (non-enzymatic) | 1400 ng/day (with light), 32 ng/day (without light) for a deuterated analog | [9] |

| Yield | ~28% (recrystallized from cyclohexane in one reported procedure) | [11] |

Experimental Protocol: Conversion of Dihydroartemisinic Acid to Artemisinin

This protocol describes a general laboratory-scale method for the non-enzymatic, photooxidative conversion of DHAA to artemisinin.[11]

Materials:

-

Dihydroartemisinic acid

-

Solvent (e.g., methylene chloride or acetone)

-

Photosensitizer (e.g., methylene blue, optional)

-

Oxygen or air supply

-

Visible light source (e.g., high-intensity lamp or sunlight)

Procedure:

-

Dihydroartemisinic acid is dissolved in a suitable solvent like methylene chloride in a reaction vessel.

-

A small amount of a photosensitizer such as methylene blue can be added.

-

Oxygen or air is passed through the solution.

-

The solution is irradiated with a visible light source. The reaction temperature can be controlled, for instance, at -78°C for methylene chloride or 0°C for acetone, to optimize yields.[11]

-

The reaction is monitored for the consumption of the starting material.

-

After the reaction is complete, the solvent is evaporated.

-

The residue can be taken up in a different solvent (e.g., diethyl ether) to filter out the photosensitizer.

-

The crude artemisinin is then purified, for example, by recrystallization from a solvent like cyclohexane.

Conversion Pathway

Conclusion

The synthesis of key pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The protocols and data presented in this guide for 2-amino-5-bromopyridine, 6-chloropurine, 2-chloro-5-iodobenzoic acid, and the precursor to artemisinin, dihydroartemisinic acid, highlight the precision and control required in these chemical transformations. For researchers and scientists, a thorough understanding of these synthetic pathways is essential for process optimization, impurity control, and the development of novel and more efficient routes to life-saving medications. The provided workflows and quantitative data serve as a valuable resource for these endeavors, facilitating easier comparison of synthetic strategies and aiding in the planning and execution of experimental work in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. malariaworld.org [malariaworld.org]

- 10. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]

The Pivotal Role of 3-Bromo-2,2-dimethylpropanoic Acid and its Isomers in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of controlled radical polymerization (CRP) techniques has revolutionized the field of polymer chemistry, enabling the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality. Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile tool for academic research and industrial applications. A key component in ATRP is the initiator, which dictates the number of propagating chains and allows for the incorporation of specific end-groups. This technical guide delves into the significant role of α-haloacid initiators, with a particular focus on the utility of 3-Bromo-2,2-dimethylpropanoic acid and its close structural isomer, 2-Bromo-2-methylpropionic acid, in the synthesis of functional polymers. While direct literature on the use of this compound is scarce, the extensive research on its 2-bromo isomer provides a strong foundation for understanding its potential and expected reactivity in polymer synthesis.

Core Concepts: Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. This process maintains a low concentration of active radicals at any given time, thereby minimizing termination reactions and allowing for the controlled growth of polymer chains. The fundamental components of an ATRP system are the monomer, a transition metal catalyst (e.g., copper(I) bromide), a ligand to solubilize the catalyst, and an initiator, typically an alkyl halide.

The general mechanism of ATRP is depicted in the following signaling pathway:

The Role of α-Haloacid Initiators

Initiators bearing functional groups are of particular interest as they allow for the synthesis of polymers with specific end-functionalities. α-Haloacids, such as 2-bromo-2-methylpropionic acid, are effective initiators for the ATRP of various monomers, including methacrylates and acrylates. The resulting polymers possess a terminal carboxylic acid group, which can be further modified for applications in drug delivery, surface functionalization, and the synthesis of block copolymers.

Given its structural similarity, this compound is expected to function as an efficient ATRP initiator, leading to polymers with a terminal carboxylic acid group. The bromine atom, being a good leaving group, facilitates the initiation process in the presence of a suitable ATRP catalyst.

Synthesis of Functional Polymers: A Case Study with an Isomeric Initiator

The synthesis of α-carboxy-terminated poly(methyl methacrylate) (PMMA) and poly(n-butyl acrylate) (PnBA) using the initiator 2-bromo-2-methylpropionic acid has been successfully demonstrated. This serves as an excellent model for the expected behavior of this compound.

A general experimental workflow for the ATRP of methacrylates using an α-haloacid initiator is outlined below:

Detailed Methodology for ATRP of Methyl Methacrylate (MMA):

-

Materials: Methyl methacrylate (MMA, purified by passing through a column of basic alumina), 2-bromo-2-methylpropionic acid (initiator), copper(I) bromide (CuBr, purified by washing with acetic acid and ethanol), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and anisole (solvent).

-

Procedure: A Schlenk flask is charged with CuBr and the initiator. The flask is sealed with a rubber septum and purged with nitrogen. Degassed MMA, PMDETA, and anisole are added via syringe. The flask is then immersed in an oil bath preheated to the desired reaction temperature (e.g., 60-90 °C).

-

Monitoring: Samples are withdrawn at timed intervals using a nitrogen-purged syringe and analyzed by gas chromatography (GC) to determine monomer conversion and by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

-

Termination and Purification: The polymerization is terminated by opening the flask to air. The reaction mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by pouring the solution into a large excess of a non-solvent, such as methanol. The precipitated polymer is collected by filtration and dried under vacuum.

Data Presentation: Expected Polymer Characteristics

Based on the results obtained with 2-bromo-2-methylpropionic acid, the ATRP of MMA and n-BuA initiated by this compound is expected to yield polymers with controlled molecular weights and narrow molecular weight distributions. The following tables summarize typical data for such polymerizations.

Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by an α-Bromoacid

| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:1:2 | Anisole (50% v/v) | 90 | 2 | 45 | 4,600 | 4,800 | 1.15 |

| 2 | 100:1:1:2 | Anisole (50% v/v) | 90 | 4 | 78 | 7,900 | 8,100 | 1.12 |

| 3 | 200:1:1:2 | Anisole (50% v/v) | 90 | 6 | 65 | 13,100 | 13,500 | 1.18 |

Mn,theo = ([Monomer]/[Initiator]) × Conversion × Mw,monomer + Mw,initiator Data is illustrative and based on typical results for similar initiators.

Table 2: ATRP of n-Butyl Acrylate (n-BuA) Initiated by an α-Bromoacid

| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:1:2 | Toluene (50% v/v) | 80 | 1 | 52 | 6,800 | 7,000 | 1.20 |

| 2 | 100:1:1:2 | Toluene (50% v/v) | 80 | 2 | 85 | 11,000 | 11,300 | 1.17 |

| 3 | 200:1:1:2 | Toluene (50% v/v) | 80 | 3 | 70 | 18,100 | 18,500 | 1.22 |

Data is illustrative and based on typical results for similar initiators.

Conclusion

This compound, by virtue of its chemical structure, is a highly promising initiator for Atom Transfer Radical Polymerization. Its use, analogous to its well-documented 2-bromo isomer, allows for the synthesis of polymers with a terminal carboxylic acid functionality. This reactive end-group opens up a vast landscape of possibilities for post-polymerization modification, making it a valuable tool for the creation of advanced polymeric materials for a wide range of applications, including drug delivery systems, functional coatings, and the development of complex macromolecular architectures. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this class of initiators in their polymer synthesis endeavors.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of 3-Bromo-2,2-dimethylpropanoic acid with various nucleophiles. The resulting 3-substituted-2,2-dimethylpropanoic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

This compound is a versatile bifunctional molecule featuring a carboxylic acid and a primary alkyl bromide. The presence of the neopentyl core provides steric hindrance that can influence reaction rates and mechanisms. The electron-withdrawing nature of the carboxylic acid group can also impact the reactivity of the C-Br bond. This document outlines protocols for the substitution of the bromide with hydroxide, cyanide, azide, and amine nucleophiles.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| Hydroxide | Sodium Hydroxide | Water/Propanone | 100 | 4-6 | 3-Hydroxy-2,2-dimethylpropanoic acid | 85-95 |

| Cyanide | Sodium Cyanide | Ethanol/Water | Reflux | 6-8 | 3-Cyano-2,2-dimethylpropanoic acid | 70-85 |

| Azide | Sodium Azide | DMF | 80-100 | 12-18 | 3-Azido-2,2-dimethylpropanoic acid | 80-90 |

| Amine (Ammonia) | Aqueous Ammonia | Ethanol | 100 (sealed tube) | 24 | 3-Amino-2,2-dimethylpropanoic acid | 60-75 |

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanoic acid (Hydrolysis)

This protocol is adapted from the hydrolysis of structurally similar tertiary alkyl halides.[1]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Propanone (Acetone)

-

Water

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 4:1 mixture of propanone and water.

-

Add a solution of sodium hydroxide (1.2 eq) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the propanone under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Hydroxy-2,2-dimethylpropanoic acid.

Protocol 2: Synthesis of 3-Cyano-2,2-dimethylpropanoic acid

This protocol is based on general procedures for the reaction of alkyl halides with cyanide.[2][3]

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add sodium cyanide (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 3-Cyano-2,2-dimethylpropanoic acid.

Protocol 3: Synthesis of 3-Azido-2,2-dimethylpropanoic acid

This protocol is based on the reaction of bromo-nitro compounds with sodium azide.[4]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with care.

-

Heat the reaction mixture to 80-100 °C for 12-18 hours.

-

After cooling, pour the reaction mixture into water and acidify with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-Azido-2,2-dimethylpropanoic acid.

Protocol 4: Synthesis of 3-Amino-2,2-dimethylpropanoic acid

This protocol is a general method for the amination of alkyl halides.

Materials:

-

This compound

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

Procedure:

-

Place this compound (1.0 eq) and a large excess of concentrated aqueous ammonia in a sealed pressure tube with ethanol as a co-solvent.

-

Heat the tube to 100 °C for 24 hours. Caution: The reaction generates pressure. Use appropriate safety shielding.

-

Cool the tube to room temperature and carefully open it in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

The aqueous layer containing the ammonium salt of the product can be used as is, or the free amino acid can be isolated by ion-exchange chromatography or by careful neutralization and crystallization.

Visualizations

Caption: General reaction pathway for the nucleophilic substitution of this compound.

Caption: A generalized experimental workflow for the synthesis and analysis of 3-substituted-2,2-dimethylpropanoic acids.

References

Application of 3-Bromo-2,2-dimethylpropanoic Acid in Peptide Synthesis: A Hypothetical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a comprehensive literature search did not yield specific documented applications of 3-Bromo-2,2-dimethylpropanoic acid in peptide synthesis, its chemical structure suggests potential utility as a specialized modifying reagent. As a sterically hindered haloalkanoic acid, it could theoretically be employed to introduce a bulky 2,2-dimethylpropanoic acid (pivalic acid) moiety onto a peptide. This modification could confer unique properties, such as increased resistance to enzymatic degradation or the introduction of a rigid conformational constraint. The gem-dimethyl group provides significant steric bulk, which can influence peptide folding and interaction with biological targets.